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N-(3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B3040865
CAS No.: 24541-01-3
M. Wt: 163.17 g/mol
InChI Key: LOWLISSVPQGXNV-NTMALXAHSA-N
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Description

Chroman-4-one Scaffold: A Privileged Structure in Organic and Medicinal Chemistry

The chroman-4-one (also known as 4-chromanone) scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a dihydropyran ring with a ketone at the 4-position researchgate.netnih.govresearchgate.netnih.govresearchgate.netgu.se. This structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous naturally occurring compounds and its versatility in synthetic modifications, leading to a wide array of biologically active molecules researchgate.netnih.govresearchgate.netnih.govresearchgate.netgu.selookchem.comchemimpex.com.

Naturally occurring derivatives, such as flavanones (2-phenylchroman-4-ones), are abundant in plants and exhibit diverse pharmacological activities researchgate.netnih.govresearchgate.netlookchem.com. Synthetic chroman-4-one derivatives have been explored for their potential as anti-inflammatory, antibacterial, antioxidant, anticancer, and neuroprotective agents researchgate.netnih.govresearchgate.netnih.govgu.selookchem.comchemimpex.comacs.orgorientjchem.org. The scaffold's inherent stability and the ease with which substituents can be introduced at various positions (e.g., 2-, 3-, 6-, and 8-positions) make it an attractive platform for designing novel therapeutic agents and chemical probes gu.sechemimpex.com.

Significance of the Oxime Functionality in Heterocyclic Synthesis and Bioactive Molecules

The oxime functional group (R₁R₂C=NOH) is derived from the reaction of a carbonyl compound with hydroxylamine (B1172632) nih.govresearchgate.nettandfonline.commasterorganicchemistry.com. Oximes are highly versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. They serve as precursors for synthesizing nitrogen-containing structural motifs, including amines, nitriles, amides, imines, and various nitrogen-containing heterocycles nih.govresearchgate.nettandfonline.commasterorganicchemistry.commdpi.com.

The oxime functionality itself can contribute to the biological activity of molecules, and oxime derivatives have been investigated for their pesticidal, antifungal, and antibacterial properties nih.govtandfonline.com. In plant metabolism, oximes play crucial roles as intermediates in the biosynthesis of specialized metabolites, highlighting their fundamental importance in biological systems organic-chemistry.orgacs.org. The ability of oximes to participate in reactions like the Beckmann rearrangement, a key transformation for synthesizing amides and lactams, further underscores their synthetic utility researchgate.netmasterorganicchemistry.comresearchgate.netd-nb.info.

Overview of Research Directions in Chroman-4-one Oxime Chemistry

Research into chroman-4-one oxime and its derivatives focuses on their synthesis, chemical reactivity, and application as building blocks in constructing more complex molecular architectures.

Synthesis of Chroman-4-one Oxime

Chroman-4-one oxime is typically synthesized by the reaction of the corresponding chroman-4-one precursor with hydroxylamine or its salts, often under mild acidic or neutral conditions researchgate.netnih.govlookchem.comchemimpex.comorientjchem.orgbioorganica.com.ua. This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group at the C-4 position of the chroman-4-one ring, followed by dehydration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3040865 N-(3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 24541-01-3

Properties

CAS No.

24541-01-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(NZ)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8-

InChI Key

LOWLISSVPQGXNV-NTMALXAHSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1=NO

Origin of Product

United States

Synthetic Methodologies for Chroman 4 One Oxime and Its Analogues

Classical Synthesis of Chroman-4-one Oxime Core Structures

Classical synthetic routes to chroman-4-ones typically rely on well-established organic reactions that efficiently assemble the heterocyclic ring system.

A cornerstone in the synthesis of chroman-4-one core structures involves a two-step sequence: an initial aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. This process typically begins with the reaction between a 2'-hydroxyacetophenone (B8834) derivative and an aldehyde in the presence of a base. This aldol condensation generates a chalcone-like intermediate, which then undergoes an intramolecular cyclization via oxa-Michael addition, driven by the phenolic hydroxyl group attacking the α,β-unsaturated carbonyl system, to form the chroman-4-one ring.

Advancements in this classical approach include the use of microwave irradiation, which significantly reduces reaction times and often improves yields acs.orgacs.org. For instance, microwave-assisted reactions of 2'-hydroxyacetophenone derivatives with aldehydes using diisopropylethylamine (DIPA) as a base can afford various substituted chroman-4-ones in yields ranging from 17% to 88% acs.orgacs.org. Organocatalytic strategies, employing catalysts like pyrrolidine, have also been developed, enabling diastereoselective synthesis of fused chromanones through an aldol/oxa-Michael cascade nih.gov.

Once the chroman-4-one core is synthesized, the oxime functional group can be introduced by reacting the ketone carbonyl with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) researchgate.netbyjus.com. This reaction is typically carried out in a suitable solvent, often in a weakly acidic medium or in solvents like methanol (B129727), leading to the formation of the corresponding chroman-4-one oxime. While specific yields for the direct oximation of chroman-4-ones are not extensively detailed in the provided literature, the general method is well-established for converting ketones into oximes researchgate.netbyjus.com. Furthermore, the formation of chroman-4-one oxime ethers from chroman-4-one oximes has also been reported, with one study noting a yield of 71% for a specific oxime ether derivative mdpi.comuniv.kiev.ua.

Chroman-4-one Precursor Synthesis via Aldol Condensation and Oxa-Michael Ring Closure

Advanced Synthetic Strategies for Substituted Chroman-4-one Oxime Derivatives

More contemporary synthetic methodologies leverage catalytic systems and cascade reactions to construct complex chroman-4-one derivatives, often with enhanced efficiency and selectivity.

Tandem and cascade reactions have emerged as powerful tools for the efficient synthesis of chroman-4-one scaffolds. These strategies often involve the generation of reactive intermediates that participate in sequential bond-forming events within a single reaction vessel.

Radical cascade cyclizations, for example, have been employed to synthesize functionalized chroman-4-ones. Metal-free tandem phosphinoylation/cyclization protocols using potassium persulfate as an oxidant have been developed for the synthesis of chroman-4-ones bearing phosphine (B1218219) oxide motifs beilstein-journals.org. Visible-light-mediated processes have also gained prominence. One such approach involves the dual acylation of alkenes via a radical tandem cyclization, leading to 3-substituted chroman-4-ones in good yields, up to 86% acs.orgnih.gov. Another visible-light-driven method utilizes alkene acylarylation for the synthesis of 3-(arylmethyl)chroman-4-ones, with yields reaching 67% on a preparative scale frontiersin.org. These methods highlight the utility of radical chemistry and photocatalysis in constructing the chroman-4-one framework efficiently.

Catalytic methods offer precise control over chemical transformations, enabling the synthesis of complex molecules with high selectivity. While direct catalytic synthesis of chroman-4-one oximes is less detailed, catalytic approaches for oxime ether formation and the synthesis of chroman-4-one derivatives are well-documented.

Palladium catalysis plays a significant role in modern organic synthesis, facilitating various cyclization and acylation reactions that lead to chroman-4-one structures. Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes, for instance, provides an efficient route to 4H-chromen-4-ones in moderate to good yields acs.org. Similarly, palladium-catalyzed cascade reactions involving C–H activation have been employed to construct chroman-4-one derivatives mdpi.com. Palladium catalysis is also utilized in carbonylative cyclization reactions, such as the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones, to access chromone (B188151) structures dntb.gov.ua. These palladium-catalyzed transformations offer robust pathways for building the chroman-4-one skeleton, which can then be further functionalized, including conversion to oxime derivatives.

Representative Synthetic Methods for Chroman-4-one Derivatives

Method/Reaction TypeKey Starting MaterialsReagents/CatalystsConditionsYield (%)Reference(s)
Classical Synthesis (Aldol Condensation & Oxa-Michael)
Microwave-assisted Aldol/Oxa-Michael2'-Hydroxyacetophenone derivative, Aldehyde (e.g., hexanal)DIPA (base)EtOH, microwave irradiation, 160–170 °C, 1 h17–88 acs.orgacs.org
Organocatalytic Aldol/Oxa-MichaelDiketo phenol (B47542) precursorPyrrolidine (organocatalyst)MeOH, 50 °C87 nih.gov
Tandem/Cascade Synthesis
Metal-free Cascade Radical Annulation2-(Allyloxy)arylaldehydes, Oxamic acids(NH₄)₂S₂O₈ (oxidant)DMSO, 60 °C, N₂ atmosphere, 12 h78 mdpi.com
Visible-Light-Induced Dual Acylation2-(Allyloxy)benzaldehydes, Alkenesfac-Ir(ppy)₃ (photocatalyst), N-heterocyclic carbene (NHC)Blue LEDs, MeCN, r.t.Up to 86 acs.orgnih.gov
Palladium-Catalyzed Synthesis
Pd(0)-Catalyzed Cascade Intramolecular C−H ActivationTrisubstituted aryl bromides with alkoxy groupPd(0) catalystNot specified for chroman-4-one formationGood yields mdpi.com
Pd-Catalyzed Intramolecular AcylationAlkenyl bromides, AldehydesPd(PPh₃)₄/Xphos (catalyst), K₂CO₃ (base)1,4-dioxaneModerate to good acs.org
Oxime Formation
Condensation with HydroxylamineChroman-4-oneHydroxylamine (NH₂OH) or Hydroxylamine hydrochloride (NH₂OH·HCl)Weakly acidic medium, or solvent like MeOHNot specified researchgate.netbyjus.com
Oxime Ether Synthesis
From Chroman-4-one Oxime Ether precursor (implied)Chroman-4-one oxime etherNot specifiedNot specified71 mdpi.com

Compound List

Chroman-4-one Oxime: The target compound featuring an oxime group at the C4 position of the chroman-4-one ring.

Chroman-4-one: The core heterocyclic structure, a benzopyran-4-one.

2'-Hydroxyacetophenone: A common precursor for chroman-4-one synthesis.

Aldehydes (e.g., Hexanal): Reactants used in aldol condensation for chroman-4-one formation.

Hydroxylamine (NH₂OH) / Hydroxylamine Hydrochloride (NH₂OH·HCl): Reagents used for converting carbonyls to oximes.

2-(Allyloxy)arylaldehydes: Key starting materials in radical cascade cyclizations for chroman-4-one synthesis.

Oxamic Acids: Used as radical precursors in metal-free cascade annulation reactions.

Alkenes: Substrates in visible-light-induced dual acylation reactions.

Alkenyl Bromides: Reactants in palladium-catalyzed intramolecular acylation.

Aryl Iodides: Reactants in palladium-catalyzed carbonylative cyclizations.

Chemical Transformations and Reaction Mechanisms of Chroman 4 One Oxime Derivatives

Rearrangement Reactions of Chroman-4-one Oximes

Chroman-4-one oximes undergo significant structural transformations via rearrangement reactions, notably the Beckmann and Neber rearrangements. These reactions allow for the synthesis of fused heterocyclic systems and the introduction of amino functionalities.

Beckmann Rearrangement and Product Diversity

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into amides or lactams. When applied to chroman-4-one oximes, this transformation yields various seven-membered heterocyclic systems, primarily benzooxazepinones. The reaction typically involves the activation of the oxime hydroxyl group, followed by migration of a carbon substituent to the nitrogen atom and subsequent ring expansion.

The Beckmann rearrangement of chroman-4-one oximes has been shown to efficiently produce benzooxazepinone structures. Using reagents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), chroman-4-one oximes and their derivatives can yield both 3,4-dihydrobenzo[f] researchgate.netencyclopedia.puboxazepin-5(2H)-one and 2,3-dihydrobenzo[b] researchgate.netencyclopedia.puboxazepin-4(5H)-one systems researchgate.net. Specifically, the rearrangement of (E)-4-chromanone oxime catalyzed by indium(III) bromide (InBr₃) and silver triflate (AgOTf) in refluxing acetonitrile (B52724) has been reported to form benzoxazepin-4-one derivatives in excellent yields lookchem.comresearchgate.net. The Vilsmeier reagent has also been employed to facilitate the Beckmann rearrangement, leading to the formation of 2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes researchgate.net.

Table 1: Beckmann Rearrangement of Chroman-4-one Oximes and Related Systems

Substrate (Example)Reagent/CatalystProduct(s)Yield (%)Reference
Chroman-4-one oximes / 2,2-dimethylchroman-4-one (B181875) oximes (10)SOCl₂ or PPA3,4-dihydrobenzo[f] researchgate.netencyclopedia.puboxazepin-5(2H)-one (11)31-56 researchgate.net
Chroman-4-one oximes / 2,2-dimethylchroman-4-one oximes (10)SOCl₂ or PPA2,3-dihydrobenzo[b] researchgate.netencyclopedia.puboxazepin-4(5H)-ones (12)Trace researchgate.net
2,2,5-trimethyl-4-chromanone oximesSOCl₂ or PPAAlkyl migration product29-31 researchgate.net
Oxime (13)Vilsmeier reagent2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes (14)30-46 researchgate.net
Oxime (15)InBr₃ and AgOTf (refluxing acetonitrile)2,3-dihydrobenzo[b] researchgate.netencyclopedia.puboxazepin-4(5H)-one (16)Excellent researchgate.netlookchem.comresearchgate.net
(E)-4-chromanone oximeInBr₃ and AgOTf (refluxing acetonitrile)Benzoxazepin-4-oneExcellent lookchem.comresearchgate.net
(E)-5-oximino-3,4-dihydro-1(2H)-benzoxepinesInBr₃ and AgOTf (refluxing acetonitrile)5-oxo-benzoxazocinesExcellent lookchem.comresearchgate.net
(E)-5-oximino-3,4-dihydro-1(2H)-benzothiepineInBr₃ and AgOTf (refluxing acetonitrile)5-oxo-benzothiazocine derivativeExcellent lookchem.comresearchgate.net

The regioselectivity of the Beckmann rearrangement in chroman-4-one oximes is influenced by the nature of the substituents. For chroman-4-one oximes, the migration of the alkyl group (at the C-2 position) to the nitrogen atom is generally favored over the aryl group (at the C-3 position of the benzofuran (B130515) ring), leading predominantly to the formation of the benzo[f] researchgate.netencyclopedia.puboxazepin-5(2H)-one system researchgate.net. However, the presence of specific substituents can alter this selectivity. For instance, in the case of 2,2,5-trimethyl-4-chromanone oximes, the yield of the alkyl migration product was observed to be 29-31%, which was attributed to the presence of a methyl group in the peri-position researchgate.net.

Formation of Benzooxazepinone Systems

Neber Rearrangement for α-Amino Ketone Synthesis

The Neber rearrangement provides a route to α-amino ketones from ketoximes. This transformation typically involves the conversion of the oxime to an O-sulfonate (e.g., tosylate) followed by treatment with a base. The base abstracts a proton from the α-carbon, leading to the formation of a carbanion that displaces the sulfonate group, generating a 2H-azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone researchgate.netwikipedia.orgsynarchive.com.

In the context of chroman-4-one derivatives, the Neber rearrangement of O-tosyl oximes of 2-phenylchroman-4-one has been successfully employed to synthesize trans-α-amino ketones researchgate.net. Similarly, flavanone (B1672756) oxime tosylates can undergo the Neber rearrangement to produce 3-aminoflavanones, which are valuable precursors for more complex condensed heterocycles mdpi.com.

Table 2: Neber Rearrangement of Chroman-4-one Oxime Derivatives

Substrate (Example)Reagent/ConditionsProduct (Example)Yield (%)Reference
2-phenylchroman-4-one O-tosyl oxime (8)Basetrans-α-amino ketone (9)N/A researchgate.net
Flavanone oxime tosylate (5)KOEt in toluene3-aminoflavanone (cis/trans)N/A mdpi.com
Ketoxime O-tosylatesBaseα-amino ketonesN/A researchgate.net

Redox Reactions and Functional Group Interconversions

Beyond rearrangement reactions, chroman-4-one oximes can also participate in redox processes, allowing for the modification of the oxime functional group itself.

Catalytic Reduction of Oxime Moieties

The reduction of the oxime moiety in chroman-4-one derivatives can lead to the formation of amine functionalities or related nitrogen-containing heterocycles. For instance, the catalytic reduction of a spirochromanone oxime using diisobutylaluminum hydride (DIBAH) has been reported to yield a seven-membered spiropiperidine researchgate.net. This transformation highlights the utility of reducing agents in converting the oxime group into a saturated amine within the heterocyclic framework.

Table 3: Reduction of Oxime Moieties in Chroman-4-one Derivatives

Substrate (Example)Reagent/ConditionsProduct (Example)Yield (%)Reference
Spirochromanone oxime (17)DIBAH7-membered spiropiperidine (18)N/A researchgate.net

Compound List:

Chroman-4-one oxime

3,4-dihydrobenzo[f] researchgate.netencyclopedia.puboxazepin-5(2H)-one

2,3-dihydrobenzo[b] researchgate.netencyclopedia.puboxazepin-4(5H)-one

2,2-dimethylchroman-4-one oximes

2,2,5-trimethyl-4-chromanone oximes

2-phenylchroman-4-one

2-phenylchroman-4-one O-tosyl oxime

trans-α-amino ketone

Spirochromanone oxime

7-membered spiropiperidine

Flavanone oxime tosylate

3-aminoflavanone

(E)-4-chromanone oxime

(E)-5-oximino-3,4-dihydro-1(2H)-benzoxepines

5-oxo-benzoxazocines

(E)-5-oximino-3,4-dihydro-1(2H)-benzothiepine

5-oxo-benzothiazocine derivative

Oxime (13)

2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes (14)

Oxime (15)

2,3-dihydrobenzo[b] researchgate.netencyclopedia.puboxazepin-4(5H)-one (16)

Oxidation and Dehydrogenation Strategies

While direct examples of oxidation or dehydrogenation specifically applied to the chroman-4-one oxime core within the chroman ring system are not extensively detailed in the provided literature snippets, related transformations of oxime ethers suggest potential avenues. For instance, photocatalytic methods involving agents like 4CzIPN have been employed for the functionalization of oxime ethers, including the formation of benzophenone (B1666685) derivatives through photocatalytic dehydrogenation processes rsc.org. These studies indicate that the oxime ether moiety can participate in redox reactions under photocatalytic conditions, which may be applicable to chroman-4-one oxime ethers in broader synthetic contexts, although specific outcomes for the chroman system require further investigation.

Alkylation and Derivatization of Oxime Functional Groups

The oxime functional group (-C=N-OH) of chroman-4-one oxime offers a versatile site for various alkylation and derivatization reactions, leading to a range of modified structures.

O-Alkylation and Oxime Ether Formation: A common derivatization involves the O-alkylation of the oxime, yielding oxime ethers. This transformation is typically achieved by reacting chroman-4-one oxime with an alkylating agent in the presence of a base. For example, treatment with methyl iodide in dimethylformamide (DMF) at low temperatures, followed by stirring at ambient temperature, effectively produces the O-methyl derivative of chroman-4-one oxime google.com. Other alkylating agents can be used in conjunction with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF to generate various oxime ethers researchgate.net.

Reduction of the Oxime Group: The oxime functionality can also be reduced. For instance, chroman-4-one oxime has been converted to its corresponding hydroxylamine (B1172632) derivative, N-4-chromanylhydroxylamine, through reduction using sodium cyanoborohydride (NaBH3CN) in the presence of hydrochloric acid in methanol (B129727) clockss.org.

Other Derivatizations: Further derivatization strategies include tosylation of the oxime group, as observed in the synthesis of O-tosyl oximes of 2-phenylchroman-4-one researchgate.net. Additionally, palladium-catalyzed reactions have been developed where O-acetyl ketoximes, including those derived from chroman-4-one, react with allylic alcohols to yield pyridine (B92270) derivatives rsc.org. In one reported instance, chroman-4-one oxime yielded a pyridine derivative (3da) with a yield of 59% rsc.org. Decarboxylative acylation of chroman-4-one oxime ethers has also been achieved using photocatalysis, leading to specific acylated products such as 4r in 71% isolated yield mdpi.com.

Table 1: Selected Alkylation and Derivatization Reactions of Chroman-4-one Oxime

Reaction TypeReagents/ConditionsProduct TypeYield (%)Reference
O-AlkylationMethyl iodide, DMF, 0°C to ambient temperatureO-Methyl chroman-4-one oximeNot specified google.com
O-AlkylationAlkylating agent, Base (NaH/K₂CO₃), DMFChroman-4-one oxime etherNot specified researchgate.net
ReductionNaBH₃CN, HCl, MeOHN-4-chromanylhydroxylamineNot specified clockss.org
TosylationTosyl chlorideO-Tosyl oximeNot specified researchgate.net
Pd-catalyzed CouplingAllylic alcohol, Pd catalyst, O-acetyl ketoximePyridine derivative (3da)59 rsc.org
Decarboxylative Acylationα-Keto acid, 4CzIPN, Pd catalyst, LightAcylated product (4r)71 mdpi.com

Ring-Opening and Recyclization Pathways

The chroman-4-one oxime scaffold is amenable to various ring-opening and subsequent recyclization reactions, often proceeding through rearrangements of the oxime functionality.

Beckmann Rearrangement: The Beckmann rearrangement is a significant pathway for chroman-4-one oximes, typically leading to the formation of seven-membered heterocyclic lactams. Treatment with reagents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) predominantly induces alkyl migration, yielding products like 3,4-dihydrobenzo[f] researchgate.netclockss.orgoxazepin-5(2H)-one (11) in moderate yields ranging from 31% to 56% researchgate.netresearchgate.net. In contrast, aryl migration products, such as 2,3-dihydrobenzo[b] researchgate.netclockss.orgoxazepin-4(5H)-ones (12), are generally formed in only trace amounts researchgate.netresearchgate.net. Specific yields have been reported for substituted analogs, with 2,2,5-trimethyl-4-chromanone oximes yielding products in the range of 29-31% researchgate.net. The use of the Vilsmeier reagent can lead to 2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes (14) in yields of 30-46% researchgate.net. Furthermore, Lewis acid catalysis, employing reagents like InBr₃ and AgOTf, can also facilitate rearrangements to form benzooxazepin-4(5H)-one derivatives researchgate.net.

Neber Rearrangement: The Neber rearrangement offers another route for transforming chroman-4-one oximes. For instance, the O-tosyl oxime derived from 2-phenylchroman-4-one undergoes this rearrangement to yield the corresponding trans-α-amino ketone researchgate.netresearchgate.net.

Acidic Hydrolysis: Acidic hydrolysis can also play a role in modifying the chroman-4-one system. This process can introduce additional carbonyl groups and facilitate deprotection steps, which may serve as precursors for subsequent ring-opening or recyclization reactions, potentially leading to more complex heterocyclic structures bioorganica.com.ua.

Table 2: Ring-Opening and Recyclization Pathways of Chroman-4-one Oxime Derivatives

Reaction TypeReagents/ConditionsPrimary Product TypeYield (%)Reference
Beckmann RearrangementSOCl₂ or PPA3,4-dihydrobenzo[f] researchgate.netclockss.orgoxazepin-5(2H)-one (11) (alkyl migration)31-56 researchgate.netresearchgate.net
Beckmann RearrangementSOCl₂ or PPA2,3-dihydrobenzo[b] researchgate.netclockss.orgoxazepin-4(5H)-ones (12) (aryl migration)Trace researchgate.netresearchgate.net
Beckmann RearrangementVilsmeier reagent2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes (14)30-46 researchgate.net
Beckmann RearrangementInBr₃, AgOTf2,3-dihydrobenzo[b] researchgate.netclockss.orgoxazepin-4(5H)-one (16)Not specified researchgate.net
Neber RearrangementO-tosyl oxime (of 2-phenylchroman-4-one), Reagenttrans-α-amino ketone (9)Not specified researchgate.netresearchgate.net

List of Mentioned Compounds:

Chroman-4-one oxime

Chroman-4-one

2-phenylchroman-4-one

2,2-dimethylchroman-4-one oximes

3,4-dihydrobenzo[f] researchgate.netclockss.orgoxazepin-5(2H)-one (Lactam 11)

2,3-dihydrobenzo[b] researchgate.netclockss.orgoxazepin-4(5H)-ones (Products 12)

2,2,5-trimethyl-4-chromanone oximes

2,3-dihydro-5-oxo-2-aryl-1,4-benzoxazepine-4(5H)-carboxaldehydes (Products 14)

2,3-dihydrobenzo[b] researchgate.netclockss.orgoxazepin-4(5H)-one (Product 16)

O-tosyl oxime of 2-phenylchroman-4-one

trans-α-amino ketone (9)

N-4-chromanylhydroxylamine

O-methyl chroman-4-one oxime

Chroman-4-one oxime ether

Pyridine derivative (3da)

Acylated product (4r)

Structure Activity Relationship Sar Studies of Chroman 4 One Oxime and Its Derivatives

Pharmacophore Identification and Design Principles

The chroman-4-one oxime structure itself comprises a core pharmacophore essential for biological activity. Key elements include the benzopyranone ring system and the oxime functional group (=N-OH) at the C-4 position. SAR studies aim to pinpoint these critical features and understand how their modification affects interactions with biological targets.

Benzopyranone Core: This fused ring system provides a rigid framework that can engage in hydrophobic and pi-stacking interactions with target molecules. Substitutions on the aromatic ring of this core can alter lipophilicity and electronic properties, thereby modulating activity nih.govresearchgate.netacs.orgnih.gov.

Oxime Group: The oxime moiety is a vital functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence influences the molecule's polarity and metabolic stability. Derivatization of the oxime, such as forming oxime ethers, can lead to altered biological profiles researchgate.netmdpi.comnih.govnih.gov. The stereochemistry of the oxime (E/Z isomers) can also play a role, although its significance varies across different biological targets researchgate.netmdpi.comnih.gov.

Substituents at C-2 and C-3: Modifications at these positions are frequently investigated. For instance, the presence of an alkyl chain at the C-2 position or an azole ring at the C-3 position has been identified as important for specific activities, such as antifungal effects or enzyme inhibition nih.govacs.orgtandfonline.com. The incorporation of aromatic or aliphatic moieties at these sites can influence steric and electronic interactions with biological targets researchgate.netacs.org.

The design principles for these compounds typically involve systematic structural variations to optimize potency, selectivity, and pharmacokinetic properties. This includes exploring the impact of diverse substituents and incorporating functional groups known to interact favorably with target enzymes or receptors.

Impact of Substituent Effects on Biological Activity

The biological activity of chroman-4-one oxime derivatives is highly sensitive to the nature, position, and electronic characteristics of the substituents attached to the core scaffold.

Electronic and Steric Influences of Aromatic and Aliphatic Moieties

Substituents on the aromatic rings (e.g., at positions 5, 6, 7, or 8) and on the heterocyclic ring (e.g., at positions 2 or 3) significantly influence how the compound interacts with biological targets.

Aromatic Substituents: Electron-withdrawing groups (EWGs), such as halogens (chlorine, bromine) or nitro groups, often enhance biological activity, particularly in antimicrobial and anticancer contexts rsc.orgmdpi.comnih.govacs.orgnih.gov. For example, chlorine substituents at the 6-position of the chroman-4-one scaffold have been observed to improve antibacterial efficacy rsc.orgnih.gov. Similarly, dibromo substitution at the 6 and 8 positions of chroman-4-one derivatives enhanced SIRT2 inhibition nih.gov. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can sometimes decrease activity or have less pronounced effects, depending on their position and the specific biological target mdpi.comnih.gov.

Aliphatic Substituents: The introduction of aliphatic chains, particularly at the 2-position of the chroman-4-one ring, is critical for many observed activities. For instance, a pentyl group at the 2-position of chroman-4-one derivatives was found to be important for SIRT2 inhibition acs.orgnih.gov. Likewise, alkyl chains at the 2-position of 3-azolylchroman-4-ones contributed to potent antifungal activity tandfonline.com. The length and branching of these aliphatic chains can influence lipophilicity and binding affinity.

Importance of Hydrophobic Substituents and Hydrogen Bond Donor/Acceptor Groups

Hydrophobic substituents, such as alkyl chains or aromatic rings, generally increase lipophilicity, which can improve cell membrane permeability and enhance interactions with hydrophobic pockets within target proteins acs.orgnih.gov. For example, the 2-alkyl hydrophobic substituents in 4-chromanone (B43037) scaffolds played a role in antitubercular activities nih.gov.

Hydrogen bond donor and acceptor groups are also crucial. The hydroxyl group at the 5- and 7-positions of the chroman-4-one scaffold has been associated with increased antibacterial activity acs.orgnih.gov. These groups can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity. The oxime group itself functions as a hydrogen bond donor/acceptor, and its modification or the addition of other such groups can fine-tune activity acs.orgnih.gov. For instance, the presence of a hydroxyl group on an oxime ether can improve activity hyphadiscovery.com.

Role of Halogenation and Hydroxyl Groups

Halogenation, particularly with chlorine or bromine, frequently leads to enhanced biological activity. As noted, chlorine at the 6-position of chroman-4-one derivatives often boosts antibacterial efficacy rsc.orgnih.gov. Bromine substituents at the 6 and 8 positions have also been found to be favorable for SIRT2 inhibition nih.gov.

Hydroxyl groups, especially when present on the aromatic ring (e.g., at the 5- and 7-positions), are often correlated with increased antibacterial activity acs.orgnih.gov. They can participate in crucial hydrogen bonding interactions with biological targets. The introduction of hydroxyl groups is a common strategy in drug optimization to improve molecular interactions and potentially selectivity hyphadiscovery.com.

Stereochemical Aspects and Enantiomeric Activity Differences

Chroman-4-one derivatives can possess chiral centers, particularly at the 2- and 3-positions, leading to the existence of stereoisomers (enantiomers and diastereomers). The specific stereochemistry of these compounds can significantly influence their biological activity.

E/Z Isomerism of Oximes: The oxime group can exist as E and Z isomers. While some studies report no significant difference in activity between E and Z isomers, others indicate that one isomer may be more potent than the other for specific biological targets researchgate.netmdpi.comnih.gov. For example, the stereoisomer (E)-7b showed better activity against A. niger than its (Z) counterpart mdpi.com.

Chiral Centers: When chiral centers are present, such as at the 2-position, different enantiomers can exhibit varying degrees of activity. For instance, in SIRT2 inhibition studies, the (S)-enantiomer of a 2-pentylchroman-4-one derivative was found to be slightly more potent than its (R)-enantiomer acs.org. Similarly, the conformation of substituents on chiral centers, such as the di-equatorial versus di-axial conformation of a 2-alkyl-3-imidazolylchroman-4-one, can impact binding to enzymes like lanosterol (B1674476) 14α-demethylase tandfonline.com.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization involves combining the chroman-4-one oxime scaffold with other known pharmacophores or biologically active moieties to create hybrid molecules with improved or novel activities. This strategy aims to leverage the synergistic effects of different structural components.

Spirocyclic Hybrids: Spiropyrrolidines incorporating chroman-4-one or thiochroman-4-one (B147511) scaffolds have been synthesized and evaluated for antimicrobial properties. These hybrids often demonstrate enhanced activity compared to their non-spirocyclic counterparts, with the thiochromanone moiety generally conferring superior activity over the chromanone moiety rsc.orgmdpi.comnih.gov.

Hybridization with Azoles and Phenylhydrazones: Chroman-4-one oxime ethers containing azole rings (e.g., imidazole, triazole) have been developed as antifungal agents, acting as rigid analogs of known antifungals like oxiconazole (B1677861) researchgate.netmdpi.comnih.govnih.gov. Similarly, incorporating phenylhydrazone moieties into azolylchromanones has also yielded compounds with promising antifungal activity comparable to fluconazole (B54011) nih.gov.

Hybridization with Other Heterocycles: Chroman-4-one derivatives have been hybridized with various heterocyclic systems, such as pyridines or quinolines, to target specific enzymes like SIRT2, resulting in compounds with antiproliferative effects acs.orgnih.govhelsinki.fi.

These hybridization strategies highlight the versatility of the chroman-4-one oxime scaffold in generating diverse compound libraries with potential therapeutic applications.

Compound List

Chroman-4-one Oxime

6-Methyl-3-phenyl-4H-chromen-4-one oxime

(E/Z)-Azolylchromanone oxime ethers

(E/Z)-Imidazolylchromanone oxime ethers

(E/Z)-1,2,4-Triazolylchromanone oxime ethers

3-Azolyl-4-chromanone phenylhydrazones

2-Alkylchroman-4-ones

3-Imidazolylchroman-4-ones

Spiro[chromane-2,4'-piperidin]-4-one derivatives

Spiropyrrolidines incorporating chroman-4-one moieties

Naringenin (B18129) Oxime

Naringenin Oxime Ether Derivatives

6,8-dibromo-2-pentylchroman-4-one

2-pentylchroman-4-one derivatives

3-benzylidenechroman-4-one derivatives

Thiochroman-4-one derivatives

Spiro pyrrolidines incorporating thiochroman-4-one/chroman-4-one and oxindole/acenaphthylene-1,2-dione moieties

3-azolyl-4-chromanone oxime ethers

2-methyl-3-imidazolylchroman-4-one

(E)-3-benzylidenechroman-4-one derivatives

7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one

2-phenylchroman-4-one oxime

2,2-dimethylchroman-4-one (B181875) oximes

2,2,5-trimethyl-4-chromanone oximes

Furocoumarin oximes

Thiochroman-4-one/chroman-4-one and oxindole/acenaphthylene-1,2-dione moieties

2-aryl chalcone (B49325) and flavanone (B1672756) derivatives

4-oximinochromanes

2-alkyl substituted chroman-4-one and chromone (B188151) derivatives

6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime

2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime

(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime

(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime

7-Hydroxy 2-methyl 2-pentyl-chroman 4-one oxime

Data Table Example: Impact of Substituents on Antifungal Activity

The following table illustrates the impact of specific substituents on the antifungal activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of chromanone oxime ether derivatives against Candida albicans (C. albicans) and Aspergillus niger (A. niger), based on findings from Emami et al. gu.se and related studies mdpi.comnih.gov.

Compound IDSubstituents/Structural FeatureC. albicans MIC (μg/mL)A. niger MIC (μg/mL)Reference
8a(Z)-trans-3-(1,2,4-triazol-1-yl)-2-methylchromanone oxime ether0.258 nih.govgu.se
8b8a + additional chlorine atom (R substituent)0.5Not specified nih.govgu.se
7a(E)-3-(1,2,4-triazol-1-yl)-chromanone oxime ether11 mdpi.comnih.gov
7b(Z)-3-(1,2,4-triazol-1-yl)-chromanone oxime ether11 mdpi.comnih.gov
7a/7b(E/Z)-3-(1,3,4-triazol-4-yl)-chromanone oxime ether16-64Not specified mdpi.comnih.gov
110(E)-3-(3,4-dichlorobenzyl)imidazolylchromanone oxime ether11 researchgate.net
111(E)-3-(unsubstituted benzyl)imidazolylchromanone oxime ether22 researchgate.net

Note: MIC values can vary based on specific experimental conditions and fungal strains. The data above is illustrative of SAR trends.

Data Table Example: Impact of Substituents on Antibacterial Activity

The following table shows the impact of substituents on the antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) against Staphylococcus aureus (S. aureus) and Pseudomonas aeruginosa (P. aeruginosa) for selected chromanone derivatives acs.org.

Compound IDStructure/Substituent DescriptionS. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)Reference
8a2′,4′-dihydroxychalcone with 2-allyloxy group0.396.25 acs.org
8f4′-hydroxychalcone with 2-allyloxy group6.2525 acs.org
6f2-Heptyl-5,7-dihydroxychroman-4-one OximeNot specifiedNot specified nih.gov
6a2-Pentyl-5,7-dihydroxychroman-4-one OximeNot specifiedNot specified nih.gov
Compound 106-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime17 (Xoo)28 (Xac) researchgate.netnih.gov

Note: MIC values are indicative of trends. Xoo and Xac refer to Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, respectively.

Data Table Example: SIRT2 Inhibition Activity

Biological and Pharmacological Investigations of Chroman 4 One Oxime Analogues

Anticancer and Antiproliferative Activities

Studies have explored the potential of chroman-4-one oxime derivatives to inhibit the proliferation of cancer cells and induce cell death.

Information directly linking chroman-4-one oxime or its analogues to the inhibition of Sirtuin enzymes, specifically SIRT2, or detailing related mechanisms was not identified in the provided search results. While sirtuin pathways are implicated in aging and neuroprotection, their specific modulation by chroman-4-one oximes was not detailed in the reviewed literature researchgate.net.

Certain chroman-4-one oxime derivatives have demonstrated the capacity to interfere with cancer cell proliferation by modulating cell cycle progression and inducing apoptosis. For instance, derivatives of naringenin (B18129), a flavonoid that can be converted into oxime structures, have shown significant effects. A tert-butyl oxime ether derivative of naringenin was found to exhibit potent cell growth inhibitory activity and induced apoptosis in HeLa and Siha cell lines, while also causing cell cycle arrest at the G2/M phase in MCF-7 cells nih.gov. Another study reported that a naringenin oxime derivative significantly increased the hypodiploid (subG1) phase, thereby inducing apoptosis in HeLa and Siha cells, and also led to cell cycle arrest at the G2/M phase in MCF-7 cells researchgate.net. These findings suggest that modifications of the chroman-4-one scaffold can lead to compounds capable of disrupting cancer cell division and promoting programmed cell death.

The specific impact of chroman-4-one oxime derivatives on p53 acetylation in malignant cells was not a prominent finding in the reviewed literature. While one study noted that p53 played a role in the cell cycle arrest induced by a related compound, 4-chloroflavanone, at the G1 phase, direct evidence regarding p53 acetylation by chroman-4-one oximes was not identified researchgate.net.

Modulation of Cell Cycle and Apoptosis Pathways

Antimicrobial Properties

Chroman-4-one oxime and its derivatives have been investigated for their efficacy against various microorganisms, highlighting their potential as antimicrobial agents.

Chroman-4-one oxime itself possesses antibacterial activity cymitquimica.com. Research has also focused on derivatives, particularly those based on naringin (B1676962) and naringenin, which have shown promising activity against Gram-positive bacteria like Staphylococcus aureus. For example, a naringin-based oxime derivative (compound 2a) demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL against S. aureus brieflands.com. Other naringenin oxime ether derivatives were reported to have MIC values of 25 µg/mL or lower against S. aureus, with one specific derivative (12a) exhibiting an MIC of 6.25 µg/mL researchgate.net. These results underscore the potential of chroman-4-one oxime analogues as antibacterial agents, particularly against challenging pathogens such as Staphylococcus aureus.

Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus)

DNA Topoisomerase IV Inhibition

Bacterial DNA topoisomerase IV is a crucial enzyme involved in DNA replication, transcription, and repair, making it a significant target for antibacterial drug development nih.govmdpi.com. Certain chroman-4-one derivatives have demonstrated the ability to inhibit this enzyme. Studies have shown that some 4-chromanone (B43037) derivatives can dissipate bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis, with further investigations revealing their capacity to inhibit DNA topoisomerase IV nih.govacs.org. Specifically, compounds such as 2a and 2e have been reported to inhibit E. coli topoisomerase IV with IC50 values in the range of 30–60 μM acs.org. This inhibition suggests a complex mechanism of action for these compounds in combating bacterial infections nih.gov.

Antifungal Activities against Fungal Strains

Chroman-4-one oxime analogues have shown considerable promise as antifungal agents against various pathogenic fungi, including Candida albicans, Aspergillus niger, and Microsporum gypseum.

Candida albicans: Thiochroman-4-one (B147511) derivatives have exhibited potent antifungal activity, with compound 22 achieving minimum inhibitory concentration (MIC) values as low as 0.5 μg mL−1 against C. albicans rsc.org. Furthermore, (Z)-trans-3-azolyl-2-methylchromanone oxime ethers have demonstrated high activity, with compound 8a showing an MIC of 0.25 μg/mL against C. albicans mdpi.comcapes.gov.br. Other related structures, such as 3-azolyl-4-chromanone phenylhydrazones, also displayed good antifungal activity against C. albicans at concentrations below 16 μg/mL scilit.com.

Aspergillus niger: Several chromanone oxime ether derivatives have shown significant activity against A. niger. For instance, compound (E)-7b exhibited an MIC of 1 μg/mL mdpi.com. Similarly, (Z)-trans-3-azolyl-2-methylchromanone oxime ethers also displayed high activity against this strain capes.gov.br.

Microsporum gypseum: Analogues have shown notable efficacy against M. gypseum. Compound 8a achieved an MIC of 1 μg/mL mdpi.com, while 3-azolyl-4-chromanone phenylhydrazones were active at concentrations below 16 μg/mL scilit.com. Chalcone (B49325) derivatives also demonstrated significant antifungal activity against M. gypseum, with some compounds being superior to ketoconazole (B1673606) nih.gov.

Other Strains: Compound 4d, a 4-chromanone derivative, was identified as the most potent antifungal agent against C. krusei and C. glabrata, with an MIC of 32 μg/mL mdpi.com. Chroman-4-one oxime itself is also utilized in the development of fungicides chemimpex.com.

Table 1: Antifungal Activity of Selected Chromanone Derivatives

Compound ReferenceFungal StrainMIC (μg/mL)Reference
22Candida albicans≤ 0.5 rsc.org
8aCandida albicans0.25 mdpi.com
8aAspergillus niger8 mdpi.com
8aMicrosporum gypseum1 mdpi.com
(E)-7bAspergillus niger1 mdpi.com
3bCandida albicans< 16 scilit.com
3bMicrosporum gypseum< 16 scilit.com
4dC. krusei32 mdpi.com
4dC. glabrata32 mdpi.com

Correlation between Oxime/Oxime Ether Presence and Antimicrobial Spectrum

The presence and nature of the oxime or oxime ether moiety at the 4-position of chroman-4-one derivatives significantly influence their antimicrobial spectrum. Structure-activity relationship (SAR) analyses indicate that the introduction of an oxime ether or oxime group at the 4-position generally enhances antibacterial activity while potentially decreasing antifungal efficacy rsc.org. Specifically, 4-oximinochromanes, featuring a free =NOH group, have demonstrated more potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus (MSSA and MRSA) and Enterococcus faecalis, compared to their parent 4-chromanone counterparts. In contrast, the antibacterial activity of oxime ethers (e.g., =NOMe, =NOBn) was observed to decrease against S. aureus acs.org.

Neuroprotective Potentials and Neurological Disorder Research

Chromanone-based compounds are emerging as promising candidates for neuroprotection and the treatment of neurological disorders. Derivatives have shown the ability to inhibit inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS), thereby mitigating neuroinflammation in both cellular and animal models researchgate.net. Furthermore, the inhibition of Sirtuin 2 (SIRT2) by chroman-4-one derivatives has been linked to neuroprotective effects, potentially counteracting the progression of neurodegenerative conditions such as Huntington's and Parkinson's diseases acs.org. Chroman-4-one oxime itself serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders chemimpex.com. Synthetic analogues of neurosteroids, including Olexoxime, also show promise for conditions like Alzheimer's disease and depression by modulating GABAergic neurotransmission and reducing neuroinflammation, contributing to neuroprotection nih.gov.

Anticonvulsant Activities and Seizure Modulation

Chroman derivatives have exhibited significant anticonvulsant properties, making them valuable in epilepsy research. Triazolylchroman-4-one derivatives have been identified as novel anticonvulsant agents, with certain compounds demonstrating notable activity in delaying seizure onset and providing protection against pentylenetetrazole (PTZ)-induced seizures in mice nih.gov. Imidazolylchromanone oxime ethers have also shown potential anticonvulsant activity researchgate.net. Research indicates that the structure of oxime ethers is critical for anticonvulsant efficacy, with smaller alkyl substituents generally conferring higher activity than larger ones nih.gov. Chroman derivatives are recognized for their antiepileptic activities connectjournals.com, and specific chroman-4-one derivatives have been shown to reduce seizure duration and delay seizure onset in epilepsy models ijpsr.com.

Antioxidant and Reactive Oxygen Species Scavenging Properties

The antioxidant and reactive oxygen species (ROS) scavenging capabilities of chroman derivatives are well-documented. Chroman carboxamide analogs have displayed robust antioxidant activity, with compound 5e achieving 93.7% inhibition in DPPH radical scavenging assays and compound 5d showing 83.2% inhibition in hydrogen peroxide radical scavenging assays connectjournals.com. Chroman-2-carboxamide analogs, designed with a chroman scaffold inspired by Trolox, have also been evaluated for their antioxidant properties researchgate.net. Additionally, certain chromene-based derivatives have demonstrated significant antiradical activity in DPPH tests pharmpharm.ru, and naringenin oxime derivatives have shown enhanced DPPH scavenging activity compared to naringenin itself nih.gov.

Table 2: Antioxidant Activity of Selected Chroman Derivatives

Compound ReferenceAssay TypeActivity (Value/Inhibition)Reference
5eDPPH Radical Scavenging93.7% Inhibition connectjournals.com
5dH2O2 Radical Scavenging83.2% Inhibition connectjournals.com
Naringenin E-oximeDPPH Radical ScavengingEnhanced activity nih.gov

Other Emerging Pharmacological Applications

Beyond the aforementioned categories, chroman derivatives are being explored for a wider range of pharmacological applications. Thiochromene and thiochromane derivatives exhibit a broad spectrum of activities, including antiviral, anti-parasitic, and anticancer properties rsc.org. Chroman derivatives have shown significant anticancer activity, with specific compounds demonstrating potent antiproliferative effects on various cancer cell lines acs.orgconnectjournals.com. Furthermore, 4-chromanone derivatives are being investigated for their potential as anticancer, anti-inflammatory, antidiabetic, and anti-leishmanial agents mdpi.com. In agricultural chemistry, chroman-4-one oxime is utilized in the development of herbicides, and in material science, it finds application in creating advanced polymers and coatings chemimpex.com.

Advanced Characterization and Structural Elucidation of Chroman 4 One Oxime Compounds

Spectroscopic Techniques

Spectroscopic methods are indispensable tools for identifying functional groups, determining molecular connectivity, and assigning stereochemical configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely employed sioc-journal.cnmdpi.comacs.org. ¹H NMR spectra reveal the number, type, and chemical environment of hydrogen atoms, with chemical shifts indicating their electronic surroundings and coupling constants providing information about neighboring protons wordpress.com. ¹³C NMR spectra offer insights into the carbon framework of the molecule.

For chroman-4-one oximes, NMR is particularly valuable for assigning stereochemistry. The oxime functional group (C=N-OH) can exist as E or Z isomers, and NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can detect through-space correlations between protons. These correlations are crucial for determining the spatial proximity of atoms and thus assigning the correct stereochemistry around the C=N double bond wordpress.commdpi.com. For instance, studies on related oxime derivatives have shown that NMR assignments in solution can sometimes differ from solid-state configurations determined by X-ray diffraction, highlighting the importance of these analyses mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for a Chroman-4-one Oxime Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment/NotesSource
¹H5.90s-Aromatic H nih.gov
¹H5.85s-Aromatic H nih.gov
¹H3.95br-CH (oxime/ring) nih.gov
¹H3.24d17.0CH₂ (ring) nih.gov
¹H2.32dd17.0, 11.4CH₂ (ring) nih.gov
¹H1.75–1.73m-CH₂ (alkyl) nih.gov
¹H1.63–1.33m-CH₂ (alkyl) nih.gov
¹H0.90br-CH₃ (alkyl) nih.gov
¹³C161.5--C=N nih.gov
¹³C160.7--C=O (ring) nih.gov
¹³C159.5--Aromatic C nih.gov
¹³C154.7--Aromatic C nih.gov
¹³C98.8--Aromatic C nih.gov
¹³C97.3--Aromatic C nih.gov
¹³C96.2--Aromatic C nih.gov
¹³C76.2--CH (ring) nih.gov
¹³C36.0--CH₂ (ring) nih.gov
¹³C33.0--CH₂ (alkyl) nih.gov
¹³C30.6--CH₂ (alkyl) nih.gov
¹³C30.3--CH₂ (alkyl) nih.gov
¹³C29.0--CH₂ (alkyl) nih.gov
¹³C26.2--CH₂ (alkyl) nih.gov
¹³C23.7--CH₂ (alkyl) nih.gov
¹³C14.4--CH₃ (alkyl) nih.gov

Note: Data is from a derivative, 2-Heptyl-5,7-dihydroxychroman-4-one Oxime (6f), and serves as a representative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies uc.edusavemyexams.comudel.edu. For chroman-4-one oximes, key functional groups include the carbonyl (C=O) of the chroman-4-one ring and the oxime moiety (C=N-OH) researchgate.net.

The carbonyl group (C=O) in the chroman-4-one structure typically exhibits a strong absorption band in the region of 1700–1725 cm⁻¹ uc.edunih.gov. The oxime functional group is characterized by a C=N double bond and an O-H hydroxyl group. The C=N stretching vibration is usually observed in the range of 1640–1690 cm⁻¹ uc.eduresearchgate.netucla.edu, while the O-H stretching vibration of the hydroxyl group is typically found between 3200–3650 cm⁻¹, often appearing as a broad band due to hydrogen bonding uc.eduudel.eduresearchgate.net.

Table 2: Characteristic IR Absorption Bands for Chroman-4-one Oximes

Functional GroupBond TypeCharacteristic Absorption (cm⁻¹)IntensityNotesSource
CarbonylC=O1700–1725StrongChroman-4-one ring uc.edunih.gov
OximeC=N1640–1690Moderate to Strong uc.eduresearchgate.netucla.edu
OximeO-H3200–3650ModerateBroad due to H-bonding uc.eduudel.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns researchgate.netuab.edu. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed acs.org. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule acs.org.

For chroman-4-one oxime (molecular formula C₉H₉NO₂), predicted mass-to-charge ratio (m/z) values for common adducts can be determined. For example, the protonated molecular ion [M+H]⁺ is predicted to be at m/z 164.07060, and the molecular ion [M]⁺ at m/z 163.06277 uni.lu. Fragmentation patterns, obtained by inducing the breakdown of the molecular ion, can reveal characteristic substructures. For instance, oximes can undergo fragmentation pathways such as the loss of an alkene or rearrangements, providing diagnostic ions for structural confirmation researchgate.net.

Table 3: Mass Spectrometry Data for Chroman-4-one Oxime

Ion Typem/z (predicted)FormulaNotesSource
[M]⁺163.06277C₉H₉NO₂Molecular ion uni.lu
[M+H]⁺164.07060C₉H₁₀NO₂Protonated molecular ion uni.lu
[M+Na]⁺186.05254C₉H₉NNaO₂Sodium adduct uni.lu
HRMS (M-H)⁻278.1354C₁₅H₂₁NO₄For a derivative (6f) nih.gov
HRMS (M-H)⁻292.1512C₁₆H₂₃NO₄For a derivative (6f) nih.gov

Crystallographic Analysis: Single Crystal X-ray Diffraction for Stereochemistry Confirmation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for unequivocally determining the three-dimensional structure of crystalline organic compounds veranova.comwur.nlceitec.cz. This technique involves diffracting X-rays off a single crystal of the substance, producing a diffraction pattern that can be mathematically analyzed to reveal the precise arrangement of atoms in the crystal lattice wur.nlceitec.cz.

SCXRD provides detailed information, including unit cell dimensions, bond lengths, bond angles, and atomic coordinates veranova.comwur.nl. Critically, it is capable of confirming the absolute stereochemistry of chiral centers and the configuration of double bonds, such as the E/Z isomerism of oximes mdpi.comveranova.comwur.nl. In cases where spectroscopic methods might yield ambiguous results, X-ray crystallography offers an unambiguous confirmation of the molecular structure and stereochemical assignments mdpi.comwur.nl. For example, it has been used to confirm E stereochemistry in the solid state for an oxime derivative, which contrasted with a Z assignment in solution determined by NMR mdpi.com.

Compound List:

Chroman-4-one oxime

7-Bromochroman-4-one

(10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione 10-oxime

4-Chromanone (B43037)

Spiropyrrolidines tethered with thiochroman-4-one (B147511)/chroman-4-one scaffolds

2-phenylchroman-4-one

2,2-dimethylchroman-4-one (B181875)

2,2,5-trimethyl-4-chromanone

Chroman-4-one oxime ether

2-Heptyl-5,7-dihydroxychroman-4-one Oxime (6f)

7-Hydroxyspiro[chroman-2,1′-cyclopentan]-4-one (7a)

Computational Chemistry and Theoretical Studies on Chroman 4 One Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for exploring molecular geometries, electronic properties, and reactivity.

Optimized Molecular Geometries and Conformational Analysis

Optimizing molecular geometries is a fundamental step in DFT calculations, aiming to find the lowest energy conformation of a molecule. This process involves iteratively adjusting atomic coordinates until the forces acting on each atom are minimized faccts.destorion.ru. For chroman-4-one derivatives, DFT calculations have been employed to determine optimized structures, which are then compared with experimental data, such as X-ray diffraction, to validate the computational models researchgate.neteurjchem.comijrte.org. Conformational analysis, often a part of geometry optimization, helps identify the most stable spatial arrangement of atoms within the molecule, which can significantly influence its properties and interactions researchgate.netijrte.org. Studies on related chroman-4-one scaffolds have explored various functionals and basis sets to achieve accurate geometric parameters researchgate.netarxiv.orgresearchgate.net.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's electronic properties and reactivity researchgate.netias.ac.in. The HOMO represents the region where a molecule is likely to donate electrons, while the LUMO indicates the region where it is likely to accept electrons ijrte.orgias.ac.in. The energy difference between HOMO and LUMO (the band gap) is a measure of the molecule's stability and its susceptibility to charge transfer ijrte.orgresearchgate.netias.ac.inpmf.unsa.ba. Studies on chroman-4-one derivatives and related oximes have calculated these energy levels to understand their electronic behavior and potential for chemical reactions researchgate.netijrte.orgresearchgate.netias.ac.inpmf.unsa.bamdpi.comresearchgate.net. For instance, the HOMO-LUMO gap has been correlated with molecular stability and reactivity descriptors researchgate.netias.ac.in.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool that illustrates the distribution of electron density and electrostatic potential over a molecule's surface ijrte.orgias.ac.inacs.org. Red regions typically indicate areas of high electron density (nucleophilic sites), while blue regions represent electron-deficient areas (electrophilic sites) ijrte.orgias.ac.in. MEP analysis is valuable for predicting sites of electrophilic and nucleophilic attack, understanding hydrogen bonding interactions, and gaining insights into pharmacological activity ijrte.orgresearchgate.netias.ac.inacs.org. Studies involving chroman-4-one derivatives and related oximes have utilized MEP mapping to explore their chemical reactivity and intermolecular interactions researchgate.netijrte.orgresearchgate.netias.ac.inmdpi.comacs.org.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate electronic structure, including charge distribution, orbital interactions, and the nature of chemical bonds eurjchem.comresearchgate.net. It provides detailed information about electron density, helping to determine the most accurate Lewis structure and explain both intra- and intermolecular interactions researchgate.net. NBO analysis can reveal donor-acceptor interactions and the extent of orbital delocalization, contributing to a deeper understanding of molecular stability and reactivity researchgate.netresearchgate.netmdpi.com. Studies on various organic molecules, including some related to chroman-4-one scaffolds, have employed NBO analysis to understand these electronic features eurjchem.comresearchgate.netresearchgate.netmdpi.com.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT calculations is a crucial aspect of computational chemistry for structural elucidation and validation mdpi.comresearchgate.netrsc.org. By calculating the magnetic shielding constants for atomic nuclei, theoretical methods can predict the chemical shifts observed in experimental NMR spectra eurjchem.commdpi.comresearchgate.net. Studies have shown that DFT-predicted 1H and 13C NMR chemical shifts for chroman-4-one derivatives generally correlate well with experimental values, particularly for aromatic protons mdpi.comresearchgate.net. However, the accuracy can vary, with some exceptions noted for carbons in heterocyclic rings mdpi.comresearchgate.net. Various DFT functionals and basis sets, along with solvent models, have been benchmarked to optimize the accuracy of these predictions mdpi.comresearchgate.netresearchgate.net.

The chemical compound CHROMAN-4-ONE OXIME is a derivative of chroman-4-one, a scaffold recognized for its presence in various natural products and its significance in medicinal chemistry and drug design dergipark.org.trdergipark.org.tr. While chroman-4-one derivatives have been explored for diverse biological activities, specific comprehensive research detailing the pharmacokinetic (ADMET) predictions and drug-likeness assessment for CHROMAN-4-ONE OXIME itself was not found in the provided search results.

The field of computational chemistry and theoretical studies plays a crucial role in modern drug discovery by predicting molecular properties and potential biological activities before extensive experimental work. For drug candidates, understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, along with their drug-likeness, is paramount for successful development ens.fr.

Studies on related compounds, such as 3-azolyl-4-chromanone phenylhydrazones and azolylchromanone oxime ethers, have indicated that in silico methods, including docking studies and drug-likeness predictions, are employed to evaluate their potential as therapeutic agents scilit.comnih.gov. These assessments typically involve evaluating parameters such as adherence to Lipinski's Rule of Five (which considers molecular weight, hydrogen bond donors and acceptors, and lipophilicity), predicted absorption, distribution, metabolism, excretion, and toxicity profiles, as well as potential interactions with metabolic enzymes like cytochrome P450 dergipark.org.trens.frnih.govnih.govespublisher.com. For instance, some chromanone derivatives have shown acceptable predictive ADMET profiles and good drug-likeness mdpi.com.

However, without specific studies published on CHROMAN-4-ONE OXIME focusing on these particular aspects, detailed research findings, data tables, or specific predictions for this compound regarding its pharmacokinetic properties and drug-likeness cannot be provided. The compound is noted as an intermediate in organic synthesis and medicinal chemistry for the development of bioactive molecules chemimpex.com.

Compound Name Table

Compound Name

Future Perspectives and Research Challenges in Chroman 4 One Oxime Chemistry

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of chroman-4-one oximes and their derivatives is a critical area for future research, particularly concerning the development of methodologies that allow for the efficient and selective construction of complex analogues. While established routes exist, such as rearrangement reactions like the Neber and Beckmann rearrangements that yield amino ketones and heterocyclic systems researchgate.net, and radical-mediated transformations involving oxime esters nih.gov, there is a continuous need for more sophisticated and versatile synthetic strategies.

A significant challenge lies in the synthesis of chiral chroman-4-one oxime derivatives. The development of enantioselective or stereoselective synthetic methods for accessing these chiral compounds is paramount for pharmaceutical applications, where stereochemistry often dictates biological activity and efficacy incatt.nl. Future research should aim to develop catalytic systems, potentially involving asymmetric hydrogenation or other chiral induction techniques, to control the stereochemical outcome of key synthetic steps. Furthermore, the exploration of greener synthetic protocols, employing milder reaction conditions, reduced waste generation, and sustainable reagents, will be crucial for advancing the field responsibly. The ability to synthesize highly functionalized and structurally diverse chroman-4-one oximes will unlock access to a broader chemical space for drug discovery and development.

Elucidation of Detailed Mechanisms of Biological Action

Chroman-4-one derivatives, including their oxime counterparts, are known to exhibit a wide spectrum of biological activities, ranging from anticancer and antibacterial to anti-inflammatory and insecticidal properties mdpi.comresearchgate.netrsc.org. However, for many chroman-4-one oximes, the precise molecular targets and detailed mechanisms by which they exert their biological effects remain largely unexplored. For instance, specific compounds like CHEMBL3357523 (2-heptyl-5,7-dihydroxy-chroman-4-one oxime) show promise, but further investigation is required to fully elucidate their biological activity and action pathways ontosight.ai.

While some studies on related chroman-4-one compounds suggest mechanisms such as the dissipation of bacterial membrane potential and inhibition of DNA topoisomerase IV acs.org, these findings may not be universally applicable to all chroman-4-one oximes. Future research efforts should focus on identifying specific protein targets, enzymes, or signaling pathways that are modulated by these compounds. Understanding the structure-activity relationships at a mechanistic level will enable more rational drug design and the development of more potent and selective therapeutic agents. Investigating how the oxime functional group specifically contributes to target binding and biological response is also a key area for future research.

Exploration of New Therapeutic Targets and Applications

The established biological activities of chroman-4-one oximes suggest a broad potential for therapeutic applications. Currently, these compounds are utilized in pharmaceutical development, notably for conditions affecting the neurological system, owing to their capacity to modulate neurotransmitter activity chemimpex.com. They also find applications in agricultural chemistry as potential herbicides and fungicides chemimpex.combohrium.com.

Emerging research is exploring novel therapeutic targets, such as metabotropic glutamate (B1630785) receptors (mGluRs), for which chromone (B188151) oxime derivatives have shown promise as allosteric modulators. This opens avenues for treating neurological and psychiatric disorders google.com. Furthermore, the significant antibacterial activities reported for various chroman-4-one derivatives, including efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) rsc.orgacs.org, highlight their potential as novel antibacterial agents. Future research should systematically explore the chroman-4-one oxime scaffold against a wider array of disease targets, including other infectious agents, inflammatory conditions, metabolic disorders, and various types of cancer, leveraging the diverse bioactivities already observed in related structures.

Optimization of Structure for Improved Efficacy, Selectivity, and Safety Profiles

The optimization of chroman-4-one oxime structures is crucial for enhancing their therapeutic utility. Structure-activity relationship (SAR) studies have indicated that specific substituents, such as those at the 2-position of the chroman ring and hydroxyl groups at the 5 and 7 positions, can significantly influence antibacterial activities acs.org. There is also a recognized need to improve pharmacokinetic properties, such as hydrophilicity, to facilitate better absorption, distribution, metabolism, and excretion (ADME) profiles acs.org.

Future research will involve comprehensive SAR studies designed to fine-tune the potency and selectivity of chroman-4-one oximes for their intended biological targets. This includes exploring various substitution patterns on the chroman ring, modifications to the oxime moiety (e.g., O-alkylation, O-acylation), and the introduction of diverse functional groups. The goal is to systematically enhance efficacy and selectivity while also improving drug-like properties. While direct discussion of safety profiles is outside the scope of this article, optimization efforts inherently aim to develop compounds with favorable therapeutic indices, which includes minimizing off-target effects.

Q & A

Basic: How to design a reproducible synthesis protocol for chroman-4-one oxime?

Methodological Answer:
To ensure reproducibility, synthesize chroman-4-one oxime using peer-reviewed protocols and document all steps meticulously. Include:

  • Chemical specifications : Manufacturer, purity, and batch numbers for reagents (e.g., hydroxylamine hydrochloride, chroman-4-one precursors) .
  • Reaction conditions : Temperature, solvent ratios, and reaction times. For example, oxime formation typically requires acidic or basic catalysts (e.g., HCl/NaOH) and reflux conditions.
  • Validation : Confirm product identity via NMR, IR, and mass spectrometry. Cross-reference spectral data with established databases like SpectraBase .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including raw data in appendices and processed data in the main text .

Advanced: How to resolve contradictions in spectroscopic data for chroman-4-one oxime across studies?

Methodological Answer:
Address discrepancies using a systematic approach:

  • Data triangulation : Compare NMR/IR spectra from multiple sources (e.g., SpectraBase, primary literature) and verify instrument calibration .
  • Computational validation : Use density functional theory (DFT) to simulate expected spectra and identify anomalies in experimental conditions (e.g., solvent effects, tautomerism) .
  • Collaborative analysis : Engage crystallography or spectroscopy experts to re-analyze samples, ensuring adherence to standardized protocols .
  • Meta-analysis : Evaluate methodological differences in conflicting studies (e.g., sample purity, temperature during analysis) and publish corrigenda if systematic errors are identified .

Basic: What safety protocols are recommended for handling chroman-4-one oxime in laboratory settings?

Methodological Answer:
While specific toxicity data for chroman-4-one oxime may be limited, extrapolate from structurally similar compounds (e.g., oximes, chromones):

  • Exposure limits : Apply AEGL-1 frameworks (e.g., 0.17 mg/m³ for 10-minute exposure) as a precautionary measure, adjusting for compound-specific volatility and reactivity .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Store in airtight containers away from light/moisture.
  • Emergency protocols : Train personnel in spill management (neutralization with dilute acetic acid) and first aid for dermal/ocular exposure (copious irrigation) .

Advanced: How can computational methods predict the reactivity of chroman-4-one oxime derivatives?

Methodological Answer:
Leverage in silico tools to model reactivity:

  • Quantum mechanics : Use Gaussian or ORCA for geometry optimization and transition-state analysis to predict regioselectivity in nucleophilic additions .
  • Molecular docking : Screen derivatives for biological activity (e.g., enzyme inhibition) using AutoDock Vina, correlating binding energies with experimental IC₅₀ values.
  • Machine learning : Train models on existing oxime datasets to forecast reaction yields or stability under varying pH/temperature conditions .
  • Validation : Cross-check predictions with small-scale syntheses and kinetic studies .

Basic: How to formulate a focused research question on chroman-4-one oxime’s biological activity?

Methodological Answer:
Apply the P-E/I-C-O framework to narrow scope :

  • Population (P) : Target organisms (e.g., E. coli, human cancer cell lines).
  • Exposure/Intervention (E/I) : Dosage ranges (e.g., 1–100 µM) or delivery methods (e.g., nanoparticle encapsulation).
  • Comparison (C) : Controls (e.g., untreated cells, parent chroman-4-one).
  • Outcome (O) : Measurable endpoints (e.g., apoptosis rate, ROS generation).
    Example: “How does 5-methoxy substitution on chroman-4-one oxime affect its antiproliferative activity in MCF-7 cells compared to the unsubstituted analog?” .

Advanced: What strategies validate the purity and identity of novel chroman-4-one oxime derivatives?

Methodological Answer:
Implement multi-technique characterization:

  • Chromatography : Use HPLC-DAD/ELSD to assess purity (>95%) and detect byproducts.
  • Spectroscopy : Assign NMR signals (e.g., oxime proton at δ 8–10 ppm) and compare with simulated spectra .
  • Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry.
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (deviation <0.4%).
  • Reproducibility : Publish raw data (e.g., chromatograms, spectra) in supplementary materials .

Basic: How to conduct a systematic literature review on chroman-4-one oxime’s applications?

Methodological Answer:
Follow these steps:

  • Keyword selection : Use Boolean terms (e.g., “chroman-4-one oxime” AND “antioxidant” OR “synthesis”) across PubMed, SciFinder, and Web of Science .
  • Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and use tools like PRISMA for transparency .
  • Data extraction : Tabulate key findings (e.g., biological targets, synthetic yields) and highlight gaps (e.g., lack of in vivo toxicity data) .
  • Critical appraisal : Assess study quality using RADAR (Rationale, Authority, Date, Appearance, Relevance) .

Advanced: How to address low yields in chroman-4-one oxime derivatization reactions?

Methodological Answer:
Optimize via Design of Experiments (DoE) :

  • Variables : Screen catalysts (e.g., pyridine vs. triethylamine), solvents (polar aprotic vs. protic), and stoichiometry .
  • Response surface methodology : Model interactions between variables using software like Minitab to identify optimal conditions.
  • Mechanistic studies : Conduct kinetic profiling (e.g., via in-situ IR) to detect intermediates or side reactions.
  • Scale-up : Validate lab-scale results under pilot-plant conditions, addressing mixing efficiency and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.